4-Methylbenzylmagnesium chloride is an organomagnesium compound with the molecular formula and a CAS number of 29875-07-8. It is classified as a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. The compound appears as a yellow to green or brown solution, typically found in a 0.5 M concentration in tetrahydrofuran (THF) . Its IUPAC name is chloro[(4-methylphenyl)methyl]magnesium, and its structure can be represented by the SMILES notation: CC1=CC=C(C[Mg]Cl)C=C1 .
4-Methylbenzylmagnesium chloride is a flammable and air-sensitive compound. It reacts violently with water to form flammable hydrogen gas. Here are some safety considerations:
As a Grignard reagent, 4-Methylbenzylmagnesium chloride is highly reactive, particularly with water and protic solvents, leading to the formation of hydrocarbons and magnesium hydroxides. It can participate in various reactions, including:
The reactivity of this compound is typical of Grignard reagents, where the magnesium atom acts as a Lewis acid and the carbon atom bonded to it acts as a nucleophile .
4-Methylbenzylmagnesium chloride can be synthesized through the reaction of 4-methylbenzyl chloride with magnesium metal in anhydrous ether or THF. The reaction proceeds as follows:
This method highlights the importance of anhydrous conditions, as moisture will lead to side reactions that can decompose the Grignard reagent .
4-Methylbenzylmagnesium chloride finds applications primarily in organic synthesis, including:
Due to its reactivity, it serves as a valuable reagent for chemists working on synthetic organic chemistry .
Interaction studies involving 4-Methylbenzylmagnesium chloride primarily focus on its reactivity with various functional groups. For instance:
These interactions underscore the necessity for careful handling and storage conditions to prevent unwanted reactions .
Several compounds share structural features or functional properties with 4-Methylbenzylmagnesium chloride. Below are some similar compounds along with a comparison highlighting their unique aspects:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylbenzyl chloride | C8H9Cl | A precursor to 4-Methylbenzylmagnesium chloride; lacks magnesium functionality. |
Benzylmagnesium chloride | C7H7ClMg | Similar Grignard reagent but without the methyl group on the aromatic ring. |
Phenylmagnesium bromide | C6H5MgBr | Another Grignard reagent; differs by having a bromine atom instead of chlorine. |
Ethylmagnesium bromide | C2H5MgBr | A simpler Grignard reagent; used for different types of carbon chain elongation. |
The uniqueness of 4-Methylbenzylmagnesium chloride lies in its specific substituent pattern that allows for selective reactions in organic synthesis involving aromatic systems .